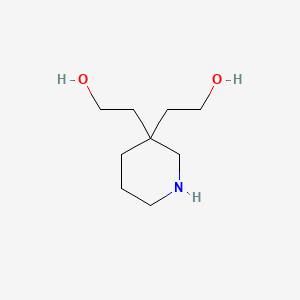
3,3-Piperidinediethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-Piperidinediethanol is an organic compound with the molecular formula C8H18O2. It is a derivative of piperidine, featuring two hydroxyl groups attached to the third carbon of the piperidine ring. This compound is known for its versatility in various chemical reactions and applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 3,3-Piperidinediethanol can be synthesized through several methods, including the reduction of this compound diacetate or the hydrogenation of this compound diacetate. The reaction conditions typically involve the use of catalysts such as palladium on carbon (Pd/C) and hydrogen gas under pressure.
Industrial Production Methods: In an industrial setting, this compound is produced through large-scale chemical synthesis processes. These processes often involve the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 3,3-Piperidinediethanol undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as halides or alkylating agents are used in substitution reactions.
Major Products Formed:
Oxidation: Piperidine-3,3-dione
Reduction: Piperidine derivatives
Substitution: Alkylated piperidines
Applications De Recherche Scientifique
3,3-Piperidinediethanol is widely used in scientific research due to its unique chemical properties. It serves as a building block in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. Its applications include:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor binding assays.
Medicine: Utilized in the development of new drugs and therapeutic agents.
Industry: Applied in the production of polymers and other industrial chemicals.
Mécanisme D'action
The mechanism by which 3,3-piperidinediethanol exerts its effects depends on the specific application. In pharmaceutical research, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its activity. The molecular targets and pathways involved vary based on the biological system and the specific reaction being studied.
Comparaison Avec Des Composés Similaires
Piperidine
N-methylpiperidine
4-piperidinemethanol
Piperidine-3-carboxylic acid
Propriétés
Numéro CAS |
873433-30-8 |
|---|---|
Formule moléculaire |
C9H19NO2 |
Poids moléculaire |
173.25 g/mol |
Nom IUPAC |
2-[3-(2-hydroxyethyl)piperidin-3-yl]ethanol |
InChI |
InChI=1S/C9H19NO2/c11-6-3-9(4-7-12)2-1-5-10-8-9/h10-12H,1-8H2 |
Clé InChI |
PFDGQDCEQMVHQQ-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CNC1)(CCO)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


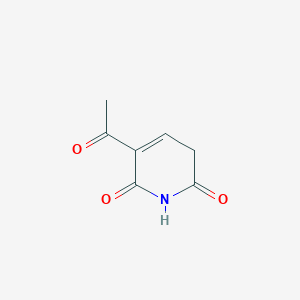
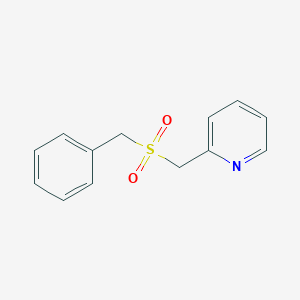
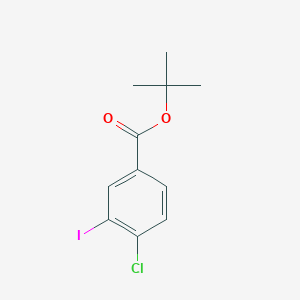

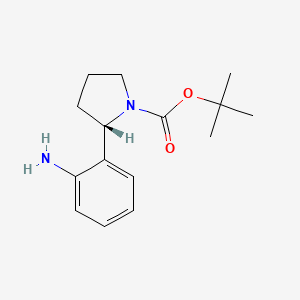
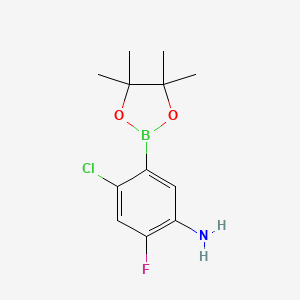


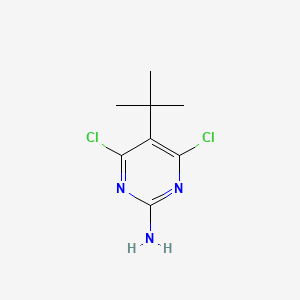
![Pyrazolo[1,5-a]pyridin-6-ylboronic acid](/img/structure/B15364771.png)
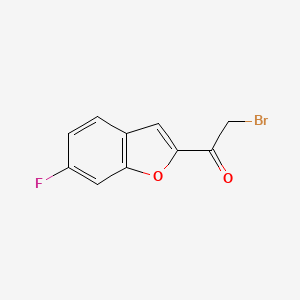
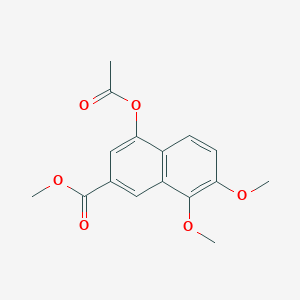
![7-Bromo-8-methoxyimidazo[1,2-a]pyridine](/img/structure/B15364790.png)

